molecular formula C15H13NO7S B5637974 5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

Cat. No.: B5637974
M. Wt: 351.3 g/mol
InChI Key: XSHDFSVVLUVNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid is a chemical compound with the molecular formula C15H13NO7S and a molecular weight of 351.33 g/mol . It is known for its applications in various scientific fields, including chemistry and biology. This compound is often used as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfuric acid as a sulfonating agent and subsequent reactions with carboxylic acid derivatives .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .

Scientific Research Applications

5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

  • 5-[(4-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid
  • 5-[(4-Carboxyphenyl)sulfamoyl]-2-ethoxybenzoic acid

Comparison: Compared to its analogs, 5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

5-[(4-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO7S/c1-23-13-7-6-11(8-12(13)15(19)20)24(21,22)16-10-4-2-9(3-5-10)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHDFSVVLUVNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.